N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves standard chemical procedures . The structure of the compounds is confirmed by 1H NMR, 13C NMR, and Mass spectral analysis after purification .Molecular Structure Analysis
The molecular structure of similar compounds like 5-Bromo-2-chlorobenzoic acid has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 5-Bromo-2-chlorobenzoic acid have been analyzed. For instance, the density is 1.8±0.1 g/cm3, boiling point is 324.5±27.0 °C at 760 mmHg, and the molar refractivity is 45.8±0.3 cm3 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Characterization: N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide and its derivatives have been synthesized and characterized in various studies. These compounds have been structurally analyzed using techniques like NMR and MS, providing insights into their molecular architecture and potential biological activities. For example, Bi (2015) detailed the synthesis and characterization of benzamide derivatives with potential as CCR5 antagonists (Bi, 2015).
- Antimicrobial Properties: Research has indicated the antimicrobial potential of fluorobenzamides containing similar structures. Desai et al. (2013) synthesized fluorobenzamides that demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Pharmaceutical Research
- Antagonistic Properties: Derivatives of this compound have been explored for their potential as non-peptide CCR5 antagonists, which are significant in the context of HIV treatment and immune response modulation. For instance, Bi (2014) synthesized a novel CCR5 antagonist from related compounds, indicating its potential in pharmaceutical applications (Bi, 2014).
- Anticancer Activity: The compound's derivatives have shown promising results in anticancer studies. Kumar et al. (2014) reported that certain derivatives displayed significant anticancer activities, suggesting potential applications in cancer therapy (Kumar, Narasimhan, Kumar, Ramasamy, Mani, Mishra, & Majeed, 2014).
Molecular Imaging
- PET Imaging: Some derivatives of the compound have been evaluated for potential use in PET imaging of σ receptors, which are implicated in various neurological and psychiatric disorders. Shiue et al. (1997) synthesized and evaluated N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, demonstrating its high affinity for σ receptors and potential as a PET imaging ligand (Shiue, Shiue, Zhang, Wilder, Greenberg, Bénard, Wortman, & Alavi, 1997).
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClFNO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSRMDLJSZPCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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